![molecular formula C10H10OS B1379617 [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol CAS No. 1564915-65-6](/img/structure/B1379617.png)
[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name of this compound is (4-(prop-2-yn-1-ylthio)phenyl)methanol . The InChI code of this compound is 1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 .Physical And Chemical Properties Analysis
“[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol” is a liquid at room temperature . It is stored at a temperature of 4°C . This compound is soluble in organic solvents, such as dimethyl sulfoxide and dichloromethane.Applications De Recherche Scientifique
Solvatochromic Dyes and Probes
Compounds with structural similarities to "[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol" have been utilized in the development of solvatochromic dyes. These dyes exhibit changes in their coloration based on the solvent environment, making them useful for investigating solvent-solvent and solute-solvent interactions. Such properties allow these compounds to act as probes for studying binary solvent mixtures, demonstrating their ability to provide insights into the molecular dynamics of solvent systems (Nandi et al., 2012).
Organocatalysis
Related compounds have been explored as organocatalysts. For instance, derivatives of phenylmethanol have been used in enantioselective epoxidation of α,β-enones, showcasing the potential of such compounds in catalyzing chemical reactions with high selectivity and efficiency (Lu et al., 2008).
Methylation Reactions
Methanol, a simple alcohol, has been employed as both a C1 synthon and a hydrogen source in methylation reactions of amines, highlighting the importance of alcohol-based reagents in synthetic chemistry. This demonstrates the versatility of methanol and its derivatives in facilitating chemical transformations, including N-methylation and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Tautomeric Transformations and Crystal Studies
Derivatives of phenylmethanol have also been investigated for their tautomeric transformations in different phases, providing insights into the stability and reactivity of such compounds. These studies contribute to our understanding of the molecular structures and behaviors of chemical compounds in various environments (Chmutova et al., 2001).
Analytical Applications
Compounds related to phenylmethanol have been applied in analytical chemistry for the separation and detection of alcohols, showcasing the role of such compounds in enhancing analytical methodologies. This includes the use of hybrid electrophoresis devices for the separation of ethanol and methanol, highlighting the potential for innovative approaches to analytical challenges (Santos et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(4-prop-2-ynylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFTHQAIIQQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



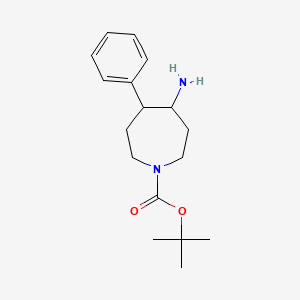
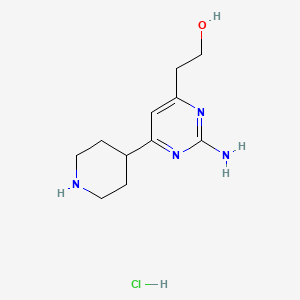
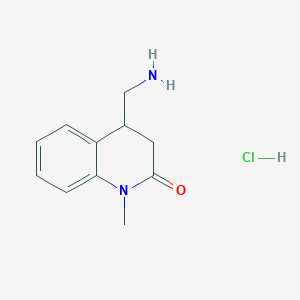
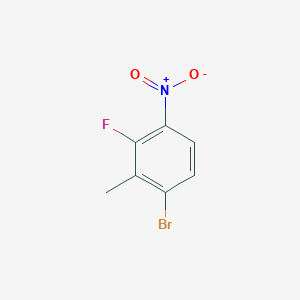
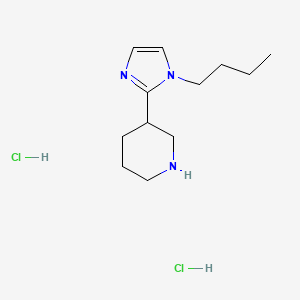
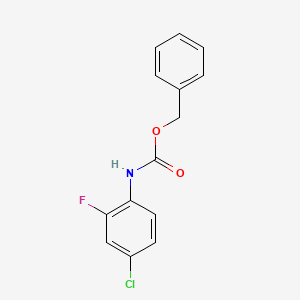
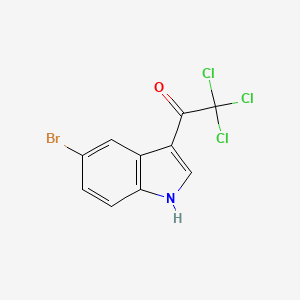
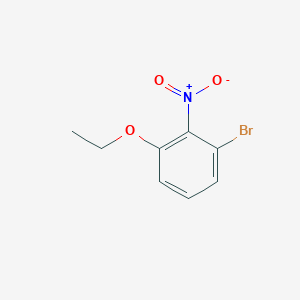
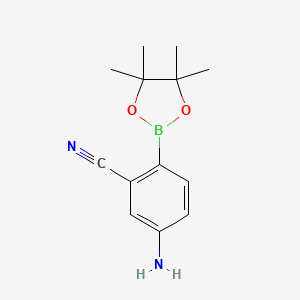
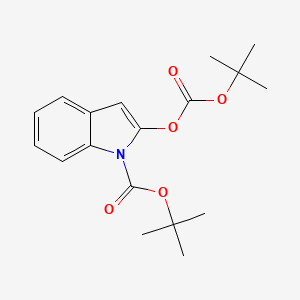
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)
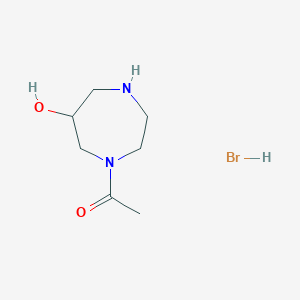
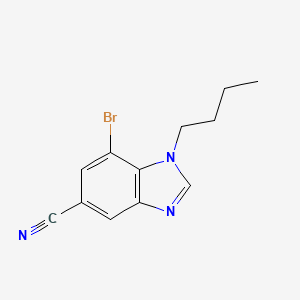
![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)